molecular formula C27H29F2N3O10 B580098 M3 of dolutegravir CAS No. 1485692-21-4

M3 of dolutegravir

Cat. No.: B580098
CAS No.: 1485692-21-4
M. Wt: 593.537
InChI Key: SSPCEQPHKUWNFL-HSSNMISVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M3 of dolutegravir is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo, but it is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.

Scientific Research Applications

M3 of dolutegravir has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dolutegravir metabolites.

    Biology: Studied for its role in the metabolism and excretion of dolutegravir, providing insights into the pharmacokinetics of the drug.

    Medicine: Investigated for its potential impact on the efficacy and safety of dolutegravir-based HIV treatments.

    Industry: Utilized in the development of improved formulations and delivery methods for dolutegravir

Mechanism of Action

Dolutegravir O-beta-D-glucuronide is a metabolite of the HIV integrase inhibitor dolutegravir . It is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .

Safety and Hazards

Dolutegravir O-beta-D-Glucuronide is not for human or veterinary use . It causes skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The transition to dolutegravir-based antiretroviral therapy is being studied, with a focus on low- and middle-income countries . The transition aims to address the best practices and major challenges faced by HIV programs . The future priorities include identifying the remaining gaps in knowledge, research, monitoring, and surveillance on Dolutegravir and TLD transition .

Preparation Methods

Synthetic Routes and Reaction Conditions: M3 of dolutegravir is synthesized from dolutegravir through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction involves the transfer of a glucuronic acid moiety to dolutegravir, resulting in the formation of dolutegravir o-beta-D-glucuronide.

Industrial Production Methods: The industrial production of dolutegravir o-beta-D-glucuronide involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions typically include an optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid. The product is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: M3 of dolutegravir primarily undergoes hydrolysis and conjugation reactions. These reactions are essential for its metabolism and excretion.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from dolutegravir o-beta-D-glucuronide, resulting in the formation of dolutegravir. This reaction is typically catalyzed by enzymes such as beta-glucuronidase.

    Conjugation: This reaction involves the addition of various functional groups to dolutegravir o-beta-D-glucuronide, enhancing its solubility and excretion. Common reagents include glutathione and sulfate.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of M3 of dolutegravir: this compound is unique due to its specific formation through UGT1A1 and its role in the metabolism of dolutegravir. It has a higher barrier to resistance compared to other integrase inhibitors, making it a valuable component in HIV treatment regimens .

Properties

IUPAC Name

(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCEQPHKUWNFL-HSSNMISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485692-21-4
Record name Dolutegravir o-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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